molecular formula C13H13F3N2O3 B578462 tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate CAS No. 1346521-27-4

tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate

Cat. No.: B578462
CAS No.: 1346521-27-4
M. Wt: 302.253
InChI Key: BWWMSZUCQJXCLB-UHFFFAOYSA-N
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Description

tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate is a derivative of indazole, a heterocyclic aromatic compound. The structure consists of an indazole core substituted at position 5 with a trifluoromethoxy (-OCF₃) group and at position 1 with a tert-butyl carbamate (-COOtBu) protecting group. The trifluoromethoxy substituent is electron-withdrawing, influencing the compound’s electronic properties, solubility, and reactivity. This compound is of interest in medicinal and agrochemical research due to the metabolic stability imparted by the trifluoromethoxy group and the versatility of the indazole scaffold in drug design .

Properties

IUPAC Name

tert-butyl 5-(trifluoromethoxy)indazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O3/c1-12(2,3)21-11(19)18-10-5-4-9(20-13(14,15)16)6-8(10)7-17-18/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWMSZUCQJXCLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)OC(F)(F)F)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazones

A foundational approach involves constructing the indazole ring from substituted benzaldehyde or acetophenone precursors. For example, 5-(trifluoromethoxy)benzaldehyde can react with hydrazine to form a hydrazone intermediate, which undergoes cyclization under acidic conditions (e.g., H2SO4 or polyphosphoric acid) to yield 5-(trifluoromethoxy)-1H-indazole. Key parameters include:

ParameterOptimal ConditionImpact on Yield
Temperature90–120°CMaximizes ring closure
Acid CatalystH2SO4 (conc.)Enhances cyclization rate
Reaction Time6–12 hoursBalances completion vs. side reactions

This method is limited by the availability of trifluoromethoxy-substituted starting materials, which may require custom synthesis.

Electrophilic Substitution

Introducing the trifluoromethoxy group post-cyclization is challenging due to the indazole’s electronic structure. Halogenated intermediates (e.g., 5-bromo-1H-indazole) can undergo nucleophilic aromatic substitution (SNAr) with trifluoromethoxide sources. However, the poor nucleophilicity of trifluoromethoxide necessitates specialized conditions:

  • Reagents : Silver trifluoromethoxide (AgOCF3) or copper-mediated coupling.

  • Solvent : Polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–100°C).

  • Catalyst : CuI or Pd(OAc)2 for cross-coupling.

For instance, 5-iodo-1H-indazole reacts with AgOCF3 in DMF at 100°C to yield 5-(trifluoromethoxy)-1H-indazole, though yields remain moderate (40–60%) due to competing side reactions.

Boc Protection of the Indazole Nitrogen

Standard Esterification Protocol

After introducing the trifluoromethoxy group, the indazole nitrogen is protected using di-tert-butyl dicarbonate (Boc anhydride). The reaction proceeds under mild basic conditions:

  • Base : 4-Dimethylaminopyridine (DMAP) or triethylamine (Et3N).

  • Solvent : Dichloromethane (DCM) or acetonitrile (MeCN).

  • Temperature : 0°C to room temperature.

Example Procedure :

  • Dissolve 5-(trifluoromethoxy)-1H-indazole (1.0 mmol) in DCM (10 mL).

  • Add DMAP (0.1 mmol) and Boc anhydride (1.1 mmol).

  • Stir at 25°C for 3 hours.

  • Purify via silica gel chromatography (petroleum ether:ethyl acetate = 20:1).

Yield : 85–92%.

Optimization Challenges

  • Competing O-Boc Formation : The trifluoromethoxy group’s electron-withdrawing nature slightly deactivates the indazole nitrogen, necessitating excess Boc anhydride (1.2–1.5 equiv) for complete conversion.

  • Solvent Choice : MeCN improves solubility of polar intermediates compared to DCM.

Alternative Pathways via Boronic Acid Intermediates

Suzuki-Miyaura Coupling

A boronic acid derivative at the 5-position enables cross-coupling with trifluoromethoxy-containing partners. This method is underdeveloped for OCF3 groups but has precedent in fluorination:

  • Synthesize 1-Boc-indazole-5-boronic acid via Miyaura borylation.

  • Couple with a trifluoromethoxylation reagent (e.g., trifluoromethyl hypofluorite).

Limitations : Trifluoromethoxy boronic esters are rare, necessitating innovative reagent design.

Directed Ortho-Metalation

Directed metalation strategies using directing groups (e.g., amides) can position a trifluoromethoxy group at C5:

  • Protect N1 with a removable group (e.g., SEM).

  • Use LDA or LTMP to deprotonate C5.

  • Quench with a trifluoromethoxylation agent (e.g., N-OCF3 reagents).

This method remains theoretical for indazoles but is proven in related heterocycles.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield Range
Hydrazone CyclizationDirect ring formationRequires custom starting material50–70%
SNAr with AgOCF3Late-stage functionalizationLow nucleophilicity of OCF340–60%
Suzuki CouplingModularityLimited reagent availabilityNot reported
Directed MetalationPositional controlComplex reaction setupTheoretical

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .

Scientific Research Applications

tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variants and Reactivity

The tert-butyl indazole carboxylate framework is highly modular, with substituent variations at position 5 significantly altering chemical and physical properties. Key analogs include:

Sulfur-Containing Derivatives
  • tert-Butyl 5-(Propylthio)-1H-indazole-1-carboxylate (): Prepared via photoredox/nickel dual-catalyzed thioetherification. Reactivity: Thioethers are prone to oxidation or nucleophilic substitution, unlike the stable trifluoromethoxy group .
Boron-Containing Derivatives
  • tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate ():
    • A boronate ester used in Suzuki-Miyaura cross-coupling reactions.
    • Molecular weight: 344.21 g/mol; melting point: 110–113°C.
    • Unlike -OCF₃, the boronate enables C–C bond formation, expanding utility in polymer and pharmaceutical synthesis .
Halogenated Derivatives
  • tert-Butyl 5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1H-indazole-1-carboxylate ():
    • The iodo substituent at position 3 allows further functionalization via Ullmann or Buchwald-Hartwig amination.
    • Molecular weight: 474.4 g/mol; purity: 95%.
    • The -OCF₃ group’s electron-withdrawing nature contrasts with iodine’s leaving-group capability .

Functional Group Impact on Physical Properties

Compound Name Substituent Molecular Weight (g/mol) Physical State Key Reactivity/Applications
tert-Butyl 5-(Trifluoromethoxy)-1H-indazole-1-carboxylate -OCF₃ ~317.3 (estimated) Likely crystalline Drug design (metabolic stability)
tert-Butyl 5-(Propylthio)-1H-indazole-1-carboxylate -SPr 292.37 Light brown oil Thioether oxidation studies
tert-Butyl 5-Boronate-indazole-1-carboxylate -Bpin 344.21 Solid (mp 110–113°C) Suzuki cross-coupling
tert-Butyl 3-Iodo-indazole-1-carboxylate -I 474.4 Solid Halogen-exchange reactions

Amino and Cyano Derivatives

  • tert-Butyl 5-Amino-1H-indazole-1-carboxylate (): Amino (-NH₂) groups participate in hydrogen bonding and serve as intermediates for amide or urea formation. Reactivity: More nucleophilic than -OCF₃, enabling electrophilic aromatic substitution .
  • tert-Butyl 4-Cyano-5-nitro-1H-indazole-1-carboxylate (): Cyano (-CN) and nitro (-NO₂) groups are strong electron-withdrawers, directing further substitution reactions.

Quinazolinyl and Heterocyclic Derivatives

  • tert-Butyl 5-((2-(3-Hydroxyphenyl)quinazolin-4-yl)amino)-1H-indazole-1-carboxylate (): Molecular weight: 453.49 g/mol; predicted boiling point: 602.7±65.0°C. The -OCF₃ group in the parent compound may offer superior pharmacokinetics compared to hydroxylated analogs .

Biological Activity

tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate (CAS No. 1346521-27-4) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This indazole derivative features a trifluoromethoxy group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H13F3N2O3
  • Molecular Weight : 302.25 g/mol
  • Structure : The compound consists of an indazole core with a tert-butyl ester and a trifluoromethoxy substituent, contributing to its unique chemical behavior.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an antagonist or modulator in specific receptor pathways:

  • CGRP Receptor Antagonism : Studies have shown that compounds with similar structures can inhibit the calcitonin gene-related peptide (CGRP) receptor, which is implicated in migraine pathophysiology . The binding interactions suggest potential for treating migraine disorders by blocking CGRP signaling.
  • Dopamine Receptor Activity : There is emerging evidence suggesting that related indazole derivatives exhibit selective activity toward dopamine receptors, particularly the D3 receptor. This selectivity may provide insights into developing treatments for psychiatric disorders .

Biological Activity Data

Activity Description
Antagonism of CGRP Receptors Inhibits CGRP receptor activity, potentially reducing migraine symptoms .
Dopamine Receptor Modulation Exhibits selective agonistic properties towards D3 receptors, indicating potential in treating addiction or mood disorders .
Antitumor Activity Related compounds have demonstrated significant antitumor effects in various cancer cell lines, including triple-negative breast cancer models .

Case Study 1: Antitumor Effects

A study evaluated the antitumor efficacy of a structurally similar compound in vitro and in vivo. The compound demonstrated a 55% reduction in viability of MDA-MB-231 breast cancer cells at a concentration of 10 μM over three days. In vivo studies using xenograft models further confirmed its effectiveness, suggesting that similar indazole derivatives could have significant therapeutic applications in oncology .

Case Study 2: Neuropharmacological Effects

Research on dopamine receptor modulation indicated that certain analogs of indazole derivatives could selectively activate D3 receptors while remaining inactive on D2 receptors. This selectivity could lead to novel treatments for conditions like schizophrenia and Parkinson's disease, where D3 receptor modulation is beneficial .

Q & A

Q. Basic

  • Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., trifluoromethoxy at C5, tert-butyl at N1). Mass spectrometry (HRMS) validates molecular weight .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement (e.g., SHELXL for structure solution) resolves bond lengths, angles, and hydrogen-bonding networks. For example, tert-butyl groups exhibit steric bulk, influencing crystal packing .

How can reaction conditions be optimized for introducing the trifluoromethoxy group?

Q. Advanced

  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions during electrophilic trifluoromethoxylation.
  • Catalyst Selection : Copper(I) iodide or silver salts enhance regioselectivity in aryl trifluoromethoxy substitutions .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane reduces hydrolysis risks .

How can contradictions between crystallographic data and computational models be resolved?

Q. Advanced

  • Graph Set Analysis : Compare hydrogen-bonding motifs (e.g., R₂²(8) patterns) in experimental structures with DFT-optimized geometries to identify discrepancies .
  • Torsional Angle Adjustments : Refine computational models using SHELX restraints for flexible groups (e.g., tert-butyl rotation) to match experimental electron density maps .

What strategies mitigate competing side reactions during N1 functionalization?

Q. Advanced

  • Protecting Group Strategy : Use acid-labile tert-butyloxycarbonyl (Boc) groups to shield N1 during C5 trifluoromethoxy introduction. Boc removal with TFA minimizes indazole ring decomposition .
  • Selective Catalysis : Employ Pd(PPh₃)₄ for Suzuki couplings to avoid over-functionalization of the indazole core .

What is the role of the tert-butyl group in the compound’s synthetic utility?

Q. Basic

  • Steric Protection : Shields the indazole N1 position from unwanted nucleophilic attacks during reactions at C5.
  • Crystallization Aid : Enhances crystallinity by promoting van der Waals interactions in solid-state structures .

How can computational methods predict the compound’s reactivity in cross-coupling reactions?

Q. Advanced

  • DFT Calculations : Model transition states for Suzuki-Miyaura couplings to predict regioselectivity. For example, calculate activation energies for boronic ester coupling at C5 vs. C3 .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient positions (e.g., C5 in trifluoromethoxy-substituted indazoles) prone to nucleophilic attack .

What intermediates are critical in synthesizing this compound?

Q. Basic

  • 5-Bromoindazole Precursors : Serve as substrates for trifluoromethoxy introduction via halogen exchange .
  • Pinacol Boronate Esters : Enable Suzuki coupling for aryl-aryl bond formation (e.g., tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) intermediates) .

How does the trifluoromethoxy substituent influence the compound’s electronic properties?

Q. Advanced

  • Electron-Withdrawing Effect : The -OCF₃ group reduces electron density at C5, directing electrophilic substitutions to C3/C7.
  • Hydrogen-Bonding Capacity : The oxygen in trifluoromethoxy participates in weak C–H···O interactions, affecting solubility and crystal packing .

What design principles optimize analogs of this compound for biological activity?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Replace trifluoromethoxy with -NO₂ or -CN to modulate lipophilicity and target binding .
  • Bioisosteric Replacement : Substitute tert-butyl with cyclopropane-carboxylate to reduce metabolic degradation while retaining steric bulk .

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